molecular formula C20H18O3 B14501071 6-(2,2-diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid CAS No. 63014-61-9

6-(2,2-diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid

Cat. No.: B14501071
CAS No.: 63014-61-9
M. Wt: 306.4 g/mol
InChI Key: QTSNFJKZUBJEOH-UHFFFAOYSA-N
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Description

6-(2,2-Diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyran ring substituted with a diphenylethenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid typically involves the reaction of 2,2-diphenylethenyl derivatives with pyran precursors under controlled conditions. One common method involves the use of diphenylacetaldehyde as a starting material, which undergoes a condensation reaction with a suitable pyran derivative in the presence of a catalyst such as camphor-10-sulfonic acid . The reaction is typically carried out in an organic solvent like toluene, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The diphenylethenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-(2,2-Diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,2-diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with biological molecules, while the diphenylethenyl group can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2-Diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid is unique due to its combination of a pyran ring and a diphenylethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

63014-61-9

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

6-(2,2-diphenylethenyl)-3,4-dihydro-2H-pyran-5-carboxylic acid

InChI

InChI=1S/C20H18O3/c21-20(22)17-12-7-13-23-19(17)14-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2,(H,21,22)

InChI Key

QTSNFJKZUBJEOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(OC1)C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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